1-(4-methoxyphenyl)pyrrolidin-3-ol
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Overview
Description
1-(4-Methoxyphenyl)pyrrolidin-3-ol is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural versatility. The presence of a methoxy group on the phenyl ring and a hydroxyl group on the pyrrolidine ring makes this compound particularly interesting for various chemical and biological applications.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, have been reported to show target selectivity in various bioactive molecules . For instance, some pyrrolidine derivatives have been synthesized as selective androgen receptor modulators (SARMs) .
Mode of Action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The pyrrolidine ring has been associated with the modification of the pharmacokinetic profile of certain compounds .
Result of Action
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, suggesting that the compound’s action may be influenced by its molecular environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Methoxyphenyl)pyrrolidin-3-ol can be synthesized through several methods. One common approach involves the reaction of 4-methoxyphenylacetonitrile with pyrrolidine in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .
Another method involves the use of a Suzuki-Miyaura coupling reaction, where 4-methoxyphenylboronic acid is coupled with a pyrrolidine derivative in the presence of a palladium catalyst and a base . This method allows for the formation of the desired compound with high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(4-methoxyphenyl)pyrrolidin-3-one.
Reduction: Formation of 1-(4-methoxyphenyl)pyrrolidin-3-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxyphenyl)pyrrolidin-3-ol has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)pyrrolidin-2-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
1-(4-Methoxyphenyl)pyrrolidin-3-amine: Similar structure but with an amine group instead of a hydroxyl group.
Pyrrolidin-2-one: Lacks the methoxyphenyl group but retains the pyrrolidine core.
Uniqueness
1-(4-Methoxyphenyl)pyrrolidin-3-ol is unique due to the presence of both a methoxy group on the phenyl ring and a hydroxyl group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(4-methoxyphenyl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-14-11-4-2-9(3-5-11)12-7-6-10(13)8-12/h2-5,10,13H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDNVBCNGBBBFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCC(C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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